molecular formula C9H10FNO2 B2785854 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid CAS No. 2228303-49-7

2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid

Cat. No. B2785854
CAS RN: 2228303-49-7
M. Wt: 183.182
InChI Key: RXMBYKPRHKAFAR-UHFFFAOYSA-N
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Description

“2-Fluoropyridine-3-boronic acid” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It has a molecular formula of C5H5BFNO2 . This compound is used as a reactant in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoropyridine-3-boronic acid”, has been a topic of interest due to their unique physical, chemical, and biological properties . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .


Molecular Structure Analysis

The molecular structure of “2-Fluoropyridine-3-boronic acid” is represented by the formula C5H5BFNO2 . The InChI Key for this compound is YUHZIUAREWNXJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-Fluoropyridine-3-boronic acid” is involved in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical form of “2-Fluoropyridine-3-boronic acid” is described as a solid . Its molecular weight is 140.91 .

Scientific Research Applications

FMPA has been extensively studied for its pharmacological properties. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in the regulation of various physiological processes such as pain sensation, appetite, and mood. Inhibition of FAAH by FMPA leads to an increase in the levels of endocannabinoids in the body, which can have therapeutic effects.

Mechanism of Action

FMPA acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme and prevents the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
FMPA has been shown to produce a range of effects in animal models and in vitro studies. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPA is its potency as an FAAH inhibitor. It has been shown to be more potent than other FAAH inhibitors such as URB597 and PF-3845. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, FMPA has some limitations as well. It is a relatively new compound and its long-term effects on the body are not well understood. It also has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several areas of research that could benefit from further study of FMPA. One area is the development of new drugs for the treatment of pain and inflammation. FMPA has been shown to have potent analgesic and anti-inflammatory effects, and further research could lead to the development of new drugs with similar properties. Another area of research is the study of the role of endocannabinoids in neurodegenerative diseases. FMPA has been shown to improve cognitive function and reduce the symptoms of Alzheimer's and Parkinson's, and further research could lead to the development of new treatments for these diseases. Finally, FMPA could be used as a tool for studying the role of endocannabinoids in other physiological processes such as appetite regulation and mood.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-fluoro-3-pyridylboronic acid with 2-methylpropanoic acid in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of the product.

properties

IUPAC Name

2-(2-fluoropyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMBYKPRHKAFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2228303-49-7
Record name 2-(2-fluoropyridin-3-yl)-2-methylpropanoic acid
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